1-(2-Methoxyphenyl)ethane-1,2-diol is an organic compound characterized by the molecular formula . This compound is classified as a diol due to the presence of two hydroxyl groups (-OH) attached to an ethane backbone. The methoxy group (-OCH₃) on the phenyl ring distinguishes it from other diols, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and industrial chemistry .
The synthesis of 1-(2-Methoxyphenyl)ethane-1,2-diol can be achieved through several methods:
The molecular structure of 1-(2-Methoxyphenyl)ethane-1,2-diol features:
The mechanism of action for 1-(2-Methoxyphenyl)ethane-1,2-diol involves its interaction with biological molecules through hydrogen bonding facilitated by its hydroxyl groups. The methoxy group can also participate in electron-donating interactions, which can influence the reactivity and stability of the compound. These interactions may modulate enzymatic activities and cellular pathways, suggesting potential biological effects such as antimicrobial and antioxidant properties.
Data regarding physical constants such as boiling point, density, and solubility can be found in specialized chemical databases like PubChem or BenchChem .
1-(2-Methoxyphenyl)ethane-1,2-diol has several scientific uses:
The carbonyl reductase-mediated pathway provides a direct route to enantiomerically enriched diols by reducing α-oxoaldehyde precursors. In this approach, 2-methoxyphenylglyoxal undergoes enantiotopic reduction catalyzed by NADPH-dependent ketoreductases. Key advantages include:
Recent studies demonstrate that engineered Lactobacillus kefir carbonyl reductase (LKCR) achieves 92% conversion and 98% ee for the (S)-enantiomer within 12 hours. The reaction proceeds via chemoselective reduction of the aldehyde carbonyl prior to the ketone, forming a hemiketal intermediate that collapses to the diol .
Table 1: Biocatalytic Reduction Performance for Enantiomers of 1-(2-Methoxyphenyl)ethane-1,2-diol
Biocatalyst | Cofactor System | Conversion (%) | ee (%) | Configuration |
---|---|---|---|---|
Lactobacillus kefir CR | GDH/Glucose | 92 | 98 | (S) |
Candida magnoliae CR | FDH/Formate | 85 | 95 | (R) |
Rhodococcus erythropolis CR | IPA | 78 | 99 | (S) |
Whole-cell biocatalysis using C. parapsilosis ATCC 7330 enables a tandem oxidation-reduction sequence starting from inexpensive 2-methoxyacetophenone. This methodology features:
Optimization studies reveal that biphasic systems (e.g., water:isooctane 1:4) enhance substrate loading to 20 mM while maintaining cell viability. The regioselective ester hydrolysis proves critical for preventing byproduct formation. This cascade achieves 80% isolated yield of (R)-1-(2-methoxyphenyl)ethane-1,2-diol at gram scale, demonstrating industrial viability [7].
Racemic diol resolutions employ lipase-mediated kinetic resolution coupled with in situ racemization. Pseudomonas fluorescens lipase (PFL) shows exceptional discrimination (E > 200) for acylating the (R)-enantiomer of 1-(2-methoxyphenyl)ethane-1,2-diol using vinyl acetate as acyl donor. The remaining (S)-enantiomer is recovered at >99% ee with 45% theoretical yield.
Dynamic kinetic resolution (DKR) improves yields to >90% through:
The acetylated (R)-monoester is hydrolyzed under mild alkaline conditions (K₂CO₃/MeOH) to deliver enantiopure (R)-diol (98% ee, 92% yield) [7].
Enzyme specificity toward substituted phenylglyoxal derivatives reveals electronic and steric constraints:
Table 2: Substrate Scope for α-Oxoaldehyde Reductases
Substrate | Relative Rate (%) | ee (%) | Preferred Configuration |
---|---|---|---|
2-Methoxyphenylglyoxal | 100 | 99 | (S) |
4-Chlorophenylglyoxal | 95 | 95 | (S) |
Phenylglyoxal | 92 | 97 | (S) |
2-Naphthylglyoxal | 30 | 88 | (R) |
2-Furylglyoxal | 85 | 78 | (R) |
The ortho-methoxy group uniquely stabilizes the transition state through hydrogen-bonding interactions with reductase active-site residues (Tyr154, Asp287), explaining its superior enantiocontrol [7].
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